methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate
Overview
Description
Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a nitro group at the 5-position, a phenyl group at the 3-position, and a carboxylate ester at the 2-position of the indole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The esterification of the carboxylic acid group is achieved using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of solid acid catalysts and optimized reaction conditions can improve the efficiency of the synthesis. Recrystallization from suitable solvents ensures the purity of the final product .
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Reduction: Methyl 5-amino-3-phenyl-1H-indole-2-carboxylate.
Substitution: Halogenated derivatives at the 3-position.
Scientific Research Applications
Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indole ring can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Methyl 5-amino-3-phenyl-1H-indole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-methylindole-3-carboxylate: Similar indole core but with different substituents.
Uniqueness: Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(19)15-14(10-5-3-2-4-6-10)12-9-11(18(20)21)7-8-13(12)17-15/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGXOZKGWPRDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369458 | |
Record name | methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298187-65-2 | |
Record name | methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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